molecular formula C10H7N3O5 B14370521 2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate CAS No. 90072-73-4

2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate

Cat. No.: B14370521
CAS No.: 90072-73-4
M. Wt: 249.18 g/mol
InChI Key: VLIZASHGVZIRJU-UHFFFAOYSA-N
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Description

2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a diazonium group, a methoxycarbonyl group, and a nitrophenyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate typically involves the diazotization of an appropriate aromatic amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to maintain the diazonium salt’s stability and prevent decomposition. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.

    Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

    Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base (e.g., NaOH) to facilitate the reaction.

    Reduction Reactions: Reducing agents such as hydrogen gas (H₂) with a catalyst (e.g., Pd/C) or chemical reductants like tin(II) chloride (SnCl₂) are commonly used.

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, or cyanated derivatives of the original compound.

    Coupling Reactions: Azo compounds with extended conjugation and vibrant colors.

    Reduction Reactions: Amino derivatives of the original compound.

Scientific Research Applications

2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the labeling of biomolecules for detection and imaging purposes.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the reaction it undergoes. For example:

    Substitution Reactions: The diazonium group acts as a leaving group, facilitating nucleophilic attack.

    Coupling Reactions: The diazonium group reacts with electron-rich aromatic compounds to form azo bonds.

    Reduction Reactions: The nitro group undergoes electron transfer to form an amino group.

Comparison with Similar Compounds

Similar Compounds

  • 2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate
  • 2-Diazonio-1-[2-(methoxycarbonyl)pyridin-3-yl]ethen-1-olate
  • 2-Diazonio-5-(methoxycarbonyl)-3-oxo-1-cyclohexen-1-olate

Uniqueness

2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This uniqueness makes it valuable in applications requiring precise chemical modifications and functionalizations.

Properties

CAS No.

90072-73-4

Molecular Formula

C10H7N3O5

Molecular Weight

249.18 g/mol

IUPAC Name

methyl 2-(2-diazoacetyl)-4-nitrobenzoate

InChI

InChI=1S/C10H7N3O5/c1-18-10(15)7-3-2-6(13(16)17)4-8(7)9(14)5-12-11/h2-5H,1H3

InChI Key

VLIZASHGVZIRJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C=[N+]=[N-]

Origin of Product

United States

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